3-(Morpholinomethyl)-5-nitrobenzonitrile
Description
3-(Morpholinomethyl)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a morpholinomethyl group (-CH₂-morpholine) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound serves as a critical structural motif in the pyrazole-benzimidazole derivative AT9283 (1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea), a multi-targeted kinase inhibitor with applications in oncology and emerging roles in allergic disease research . The morpholinomethyl group enhances solubility and binding affinity to kinase targets, while the nitrobenzonitrile moiety contributes to electron-withdrawing effects that stabilize molecular interactions with enzymatic active sites .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-10-5-11(7-12(6-10)15(16)17)9-14-1-3-18-4-2-14/h5-7H,1-4,9H2 |
InChI Key |
GIEQDDCXNOCAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinase Inhibition Profile
- This compound (in AT9283): Inhibits Syk kinase (IC₅₀: 0.58 μM in RBL-2H3 mast cells), reducing degranulation and cytokine secretion (TNF-α IC₅₀: 0.017 μM; IL-4 IC₅₀: 0.09 μM) . Broad-spectrum kinase inhibition (Aurora A/B, JAKs, Abl) contributes to antitumor effects in multiple myeloma and solid tumors .
- 3-Fluoro-5-nitrobenzonitrile: Lacks kinase inhibitory activity due to the absence of the morpholinomethyl group, which is critical for binding to Syk’s ATP pocket .
Anti-Allergic Activity
- This compound (in AT9283): Suppresses mast cell-mediated allergic responses in murine models by blocking LAT/PLCγ1 phosphorylation downstream of Syk . Reduces passive cutaneous anaphylaxis (PCA) by 85% at 10 mg/kg, comparable to cetirizine (a histamine antagonist) .
- 3-Methyl-5-nitrobenzonitrile: No documented anti-allergic effects, likely due to the methyl group’s inability to engage Syk or downstream signaling proteins .
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholinomethyl group in this compound enhances water solubility compared to fluoro- or methyl-substituted analogs, improving bioavailability in preclinical models .
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